molecular formula C16H15F2NO3 B10946750 N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide

N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10946750
M. Wt: 307.29 g/mol
InChI Key: OCJWLAHFHTYLST-UHFFFAOYSA-N
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Description

N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide: is an organic compound with the molecular formula C15H14F2NO3 This compound is characterized by the presence of benzyl, difluoromethoxy, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. for functionalized molecules, milder conditions are preferred to avoid degradation. The use of solid-supported catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzyl, difluoromethoxy, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical properties. These groups influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C16H15F2NO3

Molecular Weight

307.29 g/mol

IUPAC Name

N-benzyl-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C16H15F2NO3/c1-21-14-9-12(7-8-13(14)22-16(17)18)15(20)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,19,20)

InChI Key

OCJWLAHFHTYLST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC(F)F

Origin of Product

United States

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